

Application Notes and Protocols for ABTS Assay in Plant Extract Antioxidant Screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABTS diammonium salt

Cat. No.: B7949024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to screen and quantify the antioxidant activity of plant extracts. This widely used method is valued for its simplicity, sensitivity, and applicability to both hydrophilic and lipophilic antioxidants.

Principle of the ABTS Assay

The ABTS assay is a spectrophotometric method based on the ability of antioxidant molecules to quench the long-lived ABTS radical cation (ABTS^{•+}).^[1] The principle involves the generation of a blue-green ABTS^{•+} chromophore through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or ammonium persulfate.^{[2][3]} This radical cation has a characteristic absorbance spectrum with a maximum at 734 nm.^{[2][4]}

When a plant extract containing antioxidants is introduced to the pre-formed radical solution, the antioxidants donate electrons or hydrogen atoms to the ABTS^{•+}, neutralizing it and causing a reduction in the absorbance of the solution.^{[2][4]} This decolorization is proportional to the concentration and antioxidant capacity of the compounds present in the extract.^[4] The antioxidant activity is typically compared to a standard antioxidant compound, such as Trolox, a water-soluble analog of vitamin E, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).^{[5][6]}

Data Presentation: Antioxidant Activity of Various Plant Extracts

The following table summarizes the antioxidant activity of different plant extracts as determined by the ABTS assay, expressed in Trolox Equivalent Antioxidant Capacity (TEAC).

Plant Species	Part Used	Extraction Solvent	TEAC Value (mg TE/g of extract)	Reference
Andrographis paniculata	Aerial parts	Water	24.905 ± 0.102	[6]
Andrographis paniculata	Aerial parts	Ethanol	8.283 ± 0.066	[6]
Cissus quadrangularis	Stem	Water	20.351 ± 0.311	[6]
Cissus quadrangularis	Stem	Ethanol	38.390 ± 0.247	[6]
Coscinium fenestratum	Stem	Water	73.714 ± 3.187	[6]
Coscinium fenestratum	Stem	Ethanol	35.601 ± 0.269	[6]
Derris scandens	Stem	Water	46.155 ± 0.709	[6]
Derris scandens	Stem	Ethanol	58.295 ± 0.486	[6]
Acacia nilotica	Bark	Methanol	7.37 mg TEAC/g dw	[7]
Cyperus rotundus	Tubers	Methanol	0.65 mg TEAC/g dw	[7]

Experimental Protocols

This section provides a detailed methodology for performing the ABTS antioxidant activity assay on plant extracts.

Reagent Preparation

1. ABTS Stock Solution (7 mM):

- Dissolve 38.4 mg of **ABTS diammonium salt** in 10 mL of deionized water.[\[2\]](#)

2. Potassium Persulfate Solution (2.45 mM):

- Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[\[8\]](#) Note: Ammonium persulfate can also be used at a similar concentration.[\[2\]](#)

3. ABTS•+ Radical Cation Stock Solution:

- Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[\[2\]](#)[\[3\]](#)
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete generation of the ABTS•+ radical.[\[2\]](#)[\[3\]](#)
- The resulting solution will have a deep blue-green color.

4. ABTS•+ Working Solution:

- Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[\[6\]](#)[\[7\]](#)

5. Trolox Standard Solutions:

- Prepare a stock solution of Trolox (e.g., 1 mM) in a suitable solvent.
- From the stock solution, prepare a series of standard dilutions with known concentrations (e.g., 0, 0.15, 0.3, 0.45, 0.6, 0.75, 0.9, 1.0 mmol/L).[\[9\]](#)

6. Plant Extract Samples:

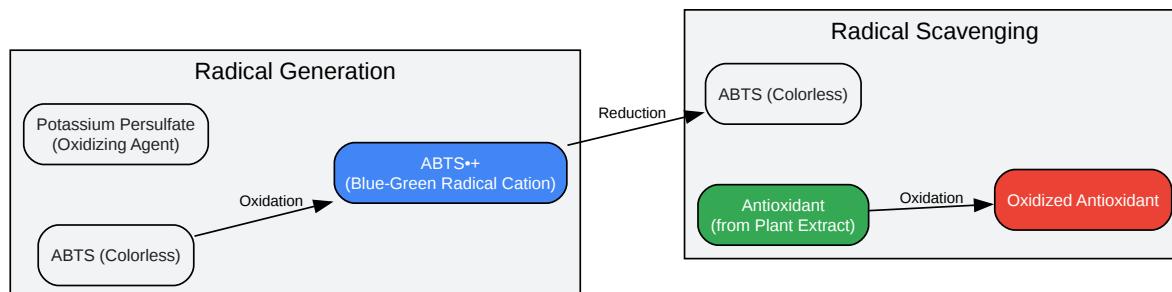
- Prepare extracts of the plant material using an appropriate solvent.

- Dilute the extracts to various concentrations to ensure the absorbance reading falls within the linear range of the standard curve.

Assay Procedure

- Pipetting: Add a small volume (e.g., 10 μ L) of the standard, sample, or blank (solvent) to the wells of a 96-well microplate or to a cuvette.[9]
- Addition of ABTS•+ Working Solution: Add a larger volume (e.g., 200 μ L) of the ABTS•+ working solution to each well or cuvette.[9]
- Incubation: Mix the contents thoroughly and incubate the plate or cuvettes at room temperature for a specific period (e.g., 5-30 minutes).[1][4] The incubation time should be consistent across all samples and standards.
- Absorbance Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader or a spectrophotometer.[4]

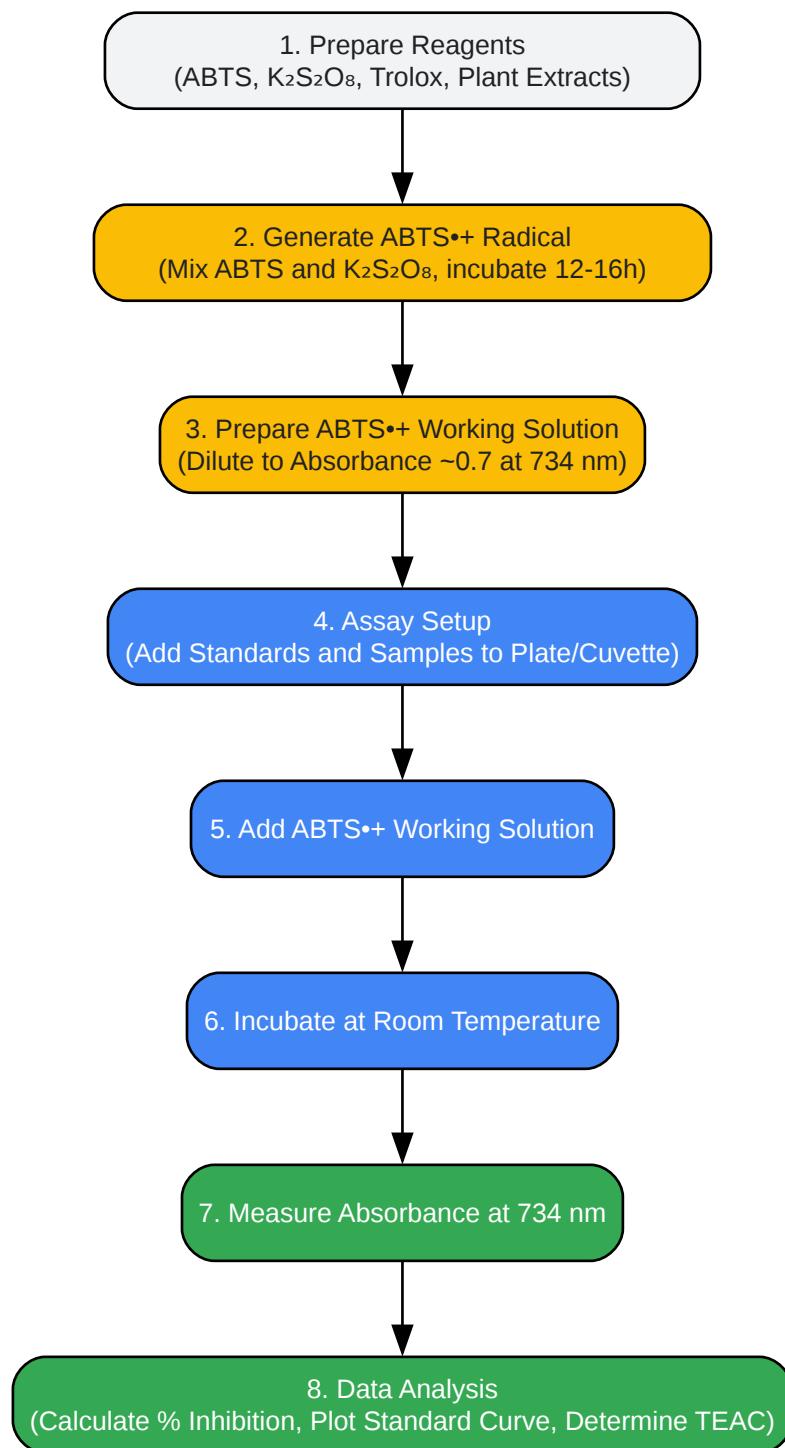
Data Analysis


- Calculate the Percentage Inhibition: The antioxidant activity is often expressed as the percentage inhibition of the ABTS•+ radical. This can be calculated using the following formula:

Where:

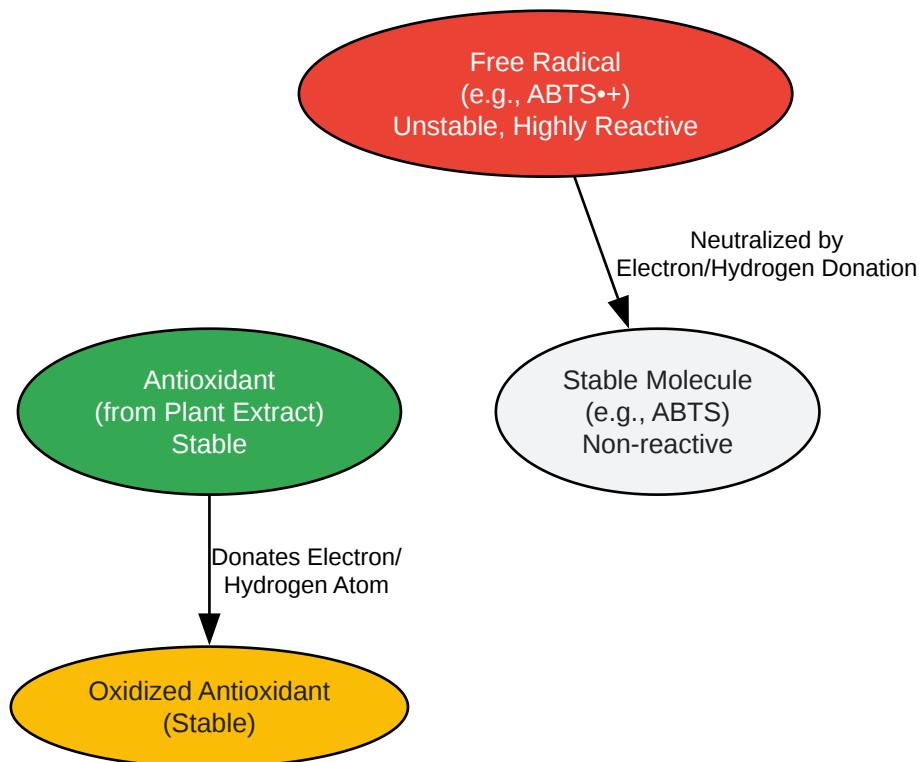
- Abs_control is the absorbance of the blank (ABTS•+ solution without the sample).
- Abs_sample is the absorbance of the ABTS•+ solution with the plant extract or standard.
- Generate a Standard Curve: Plot the percentage inhibition of the Trolox standards against their corresponding concentrations to create a standard curve.
- Determine Trolox Equivalent Antioxidant Capacity (TEAC): From the standard curve, determine the TEAC of the plant extracts. The results are typically expressed as mg of Trolox equivalents per gram of dry weight of the plant extract (mg TE/g DW).

Visualizations


Chemical Principle of the ABTS Assay

[Click to download full resolution via product page](#)

Caption: Chemical principle of the ABTS assay.


Experimental Workflow for ABTS Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the ABTS assay.

Role of Antioxidants in Neutralizing Free Radicals

[Click to download full resolution via product page](#)

Caption: General mechanism of antioxidant action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 7. ijpsonline.com [ijpsonline.com]
- 8. japer.in [japer.in]
- 9. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ABTS Assay in Plant Extract Antioxidant Screening]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7949024#abts-assay-for-screening-plant-extract-antioxidant-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com